molecular formula C6H12O2 B3193334 [(2R)-oxan-2-yl]methanol CAS No. 70766-06-2

[(2R)-oxan-2-yl]methanol

Cat. No.: B3193334
CAS No.: 70766-06-2
M. Wt: 116.16 g/mol
InChI Key: ROTONRWJLXYJBD-ZCFIWIBFSA-N
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Description

[(2R)-oxan-2-yl]methanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(2R)-oxan-2-yl]methanol is involved in several biochemical reactions due to its ability to interact with enzymes and proteins. One of the primary enzymes it interacts with is alcohol oxidase, which catalyzes the oxidation of this compound to formaldehyde. This interaction is crucial in metabolic pathways where methanol is used as a carbon source . Additionally, this compound can interact with formaldehyde dehydrogenase, further converting formaldehyde to formate while reducing NAD+ to NADH . These interactions highlight the compound’s role in redox reactions and its importance in cellular metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with alcohol oxidase and formaldehyde dehydrogenase affects the cellular redox state, impacting the overall metabolic flux . The compound’s ability to modulate enzyme activity can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been shown to affect cell signaling pathways by altering the levels of reactive oxygen species (ROS), which play a critical role in cell signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, the compound binds to the active site of alcohol oxidase, facilitating the oxidation of the hydroxymethyl group to formaldehyde . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent metabolic reactions. Additionally, this compound can inhibit or activate other enzymes involved in metabolic pathways, depending on its concentration and the cellular context . These molecular interactions underscore the compound’s role in regulating enzyme activity and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and enzyme function, while at higher doses, it may exhibit toxic or adverse effects . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular and physiological responses . For example, high doses of this compound have been associated with oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including methanol metabolism and formaldehyde detoxification . The compound is oxidized by alcohol oxidase to formaldehyde, which is then further metabolized by formaldehyde dehydrogenase to formate . These reactions are part of the broader metabolic network that includes glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The interactions of this compound with these metabolic pathways highlight its role in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the compound’s proper localization and accumulation in target cells and tissues . The distribution of this compound can influence its biological activity and efficacy, as well as its potential toxicity at higher concentrations . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as peroxisomes, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and its overall biochemical effects.

Properties

IUPAC Name

[(2R)-oxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTONRWJLXYJBD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-oxan-2-yl]methanol
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[(2R)-oxan-2-yl]methanol
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[(2R)-oxan-2-yl]methanol
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[(2R)-oxan-2-yl]methanol
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[(2R)-oxan-2-yl]methanol
Reactant of Route 6
[(2R)-oxan-2-yl]methanol

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